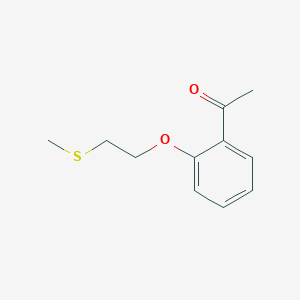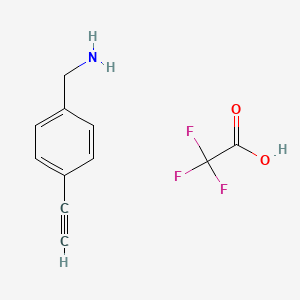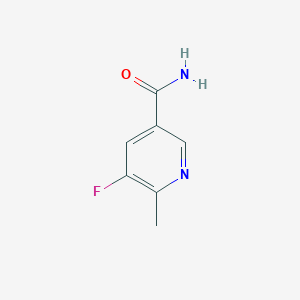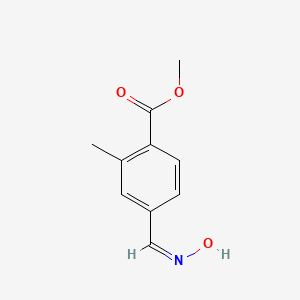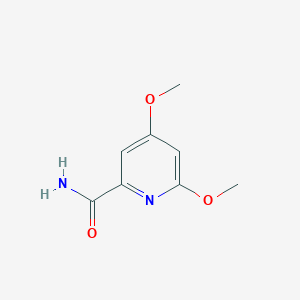
4,6-Dimethoxypicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxypicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of two methoxy groups attached to the pyridine ring at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxypicolinamide typically involves the reaction of 4,6-dimethoxypyridine with an appropriate amide-forming reagent. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction conditions often involve elevated temperatures and prolonged reaction times to achieve high yields.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield while minimizing waste and environmental impact. The use of non-toxic reagents and environmentally friendly solvents is preferred to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines .
Scientific Research Applications
4,6-Dimethoxypicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxypicolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: Used in the synthesis of pesticides and pharmaceuticals.
4-Amino-2,6-dimethoxypyrimidine: Known for its biological activity and used in various chemical syntheses.
Uniqueness: 4,6-Dimethoxypicolinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4,6-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c1-12-5-3-6(8(9)11)10-7(4-5)13-2/h3-4H,1-2H3,(H2,9,11) |
InChI Key |
LWIOYNSIIXVYBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B13654146.png)
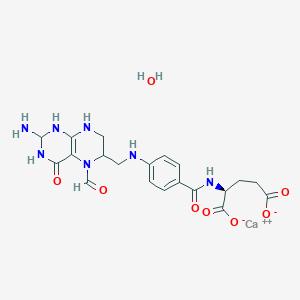


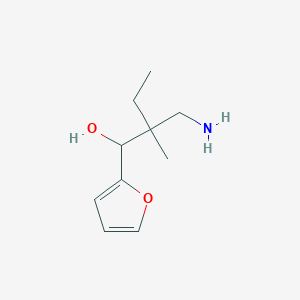
![(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13654190.png)
